molecular formula C9H12N2O3 B11903896 Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 1244019-85-9

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B11903896
CAS No.: 1244019-85-9
M. Wt: 196.20 g/mol
InChI Key: UWZXMCZVTXBWGH-UHFFFAOYSA-N
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Description

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is a chemical compound with the molecular formula C9H12N2O3. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. A green and efficient approach uses Montmorillonite-KSF as a reusable and heterogeneous catalyst, which improves yield and reduces reaction time .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors and recyclable catalysts to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities .

Scientific Research Applications

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces uric acid levels in the body, making it useful for treating gout .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate is unique due to its butyl ester group, which can influence its solubility, bioavailability, and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents .

Properties

CAS No.

1244019-85-9

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

butyl 6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-3-4-14-9(13)7-5-8(12)11-6-10-7/h5-6H,2-4H2,1H3,(H,10,11,12)

InChI Key

UWZXMCZVTXBWGH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=O)NC=N1

Origin of Product

United States

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